1,4-Diphenyl-indene
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Overview
Description
1,4-Diphenyl-indene is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of two phenyl groups attached to the 1 and 4 positions of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-indene can be synthesized through several synthetic routes. One common method involves the cyclization of 1,4-diphenyl-1,3-butadiene in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, with the Lewis acid facilitating the cyclization process to form the indene ring.
Another approach involves the palladium-catalyzed cross-coupling reaction between 1-bromo-4-phenylbenzene and phenylacetylene. This method requires the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, to promote the coupling reaction and subsequent cyclization to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydro or tetrahydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the indene ring. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,4-Diphenyl-indene has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological activities.
Industry: In the field of materials science, this compound is used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 1,4-diphenyl-indene and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenyl-indene: Similar structure but with phenyl groups at the 1 and 2 positions.
1,3-Diphenyl-indene: Phenyl groups at the 1 and 3 positions.
1,4-Diphenyl-naphthalene: Similar aromatic structure but with a naphthalene core.
Uniqueness
1,4-Diphenyl-indene is unique due to the specific positioning of the phenyl groups, which can influence its chemical reactivity and physical properties. This positioning can lead to distinct electronic and steric effects, making it a valuable compound for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
1,4-diphenyl-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-3-8-16(9-4-1)18-12-7-13-20-19(14-15-21(18)20)17-10-5-2-6-11-17/h1-15,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCRQGLOOMIJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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